molecular formula C14H22ClO5P B12664246 Phosphonic acid, (3-(2-chloro-4-methoxyphenoxy)propyl)-, diethyl ester CAS No. 89210-90-2

Phosphonic acid, (3-(2-chloro-4-methoxyphenoxy)propyl)-, diethyl ester

Cat. No.: B12664246
CAS No.: 89210-90-2
M. Wt: 336.75 g/mol
InChI Key: WDTUXIPXTSGROZ-UHFFFAOYSA-N
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Description

Phosphonic acid, (3-(2-chloro-4-methoxyphenoxy)propyl)-, diethyl ester is a chemical compound with the molecular formula C14H22ClO5P. It consists of 22 hydrogen atoms, 14 carbon atoms, 5 oxygen atoms, 1 phosphorus atom, and 1 chlorine atom . This compound is part of the phosphonic acid ester family, which is known for its diverse applications in various fields such as agriculture, medicine, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, (3-(2-chloro-4-methoxyphenoxy)propyl)-, diethyl ester typically involves the reaction of 3-(2-chloro-4-methoxyphenoxy)propyl alcohol with diethyl phosphite. The reaction is usually carried out under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (3-(2-chloro-4-methoxyphenoxy)propyl)-, diethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert it into corresponding phosphine oxides.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phenoxypropyl compounds .

Scientific Research Applications

Phosphonic acid, (3-(2-chloro-4-methoxyphenoxy)propyl)-, diethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphonic acid, (3-(2-chloro-4-methoxyphenoxy)propyl)-, diethyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. This inhibition can disrupt metabolic pathways, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphonic acid, (3-(2-chloro-4-methoxyphenoxy)propyl)-, diethyl ester is unique due to its specific molecular structure, which allows it to interact with particular enzymes and biological pathways. Its shorter carbon chain compared to similar compounds may result in different physical and chemical properties, such as solubility and reactivity, making it suitable for specific applications .

Properties

CAS No.

89210-90-2

Molecular Formula

C14H22ClO5P

Molecular Weight

336.75 g/mol

IUPAC Name

2-chloro-1-(3-diethoxyphosphorylpropoxy)-4-methoxybenzene

InChI

InChI=1S/C14H22ClO5P/c1-4-19-21(16,20-5-2)10-6-9-18-14-8-7-12(17-3)11-13(14)15/h7-8,11H,4-6,9-10H2,1-3H3

InChI Key

WDTUXIPXTSGROZ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCCOC1=C(C=C(C=C1)OC)Cl)OCC

Origin of Product

United States

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